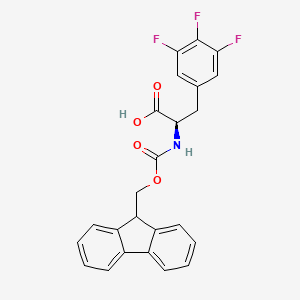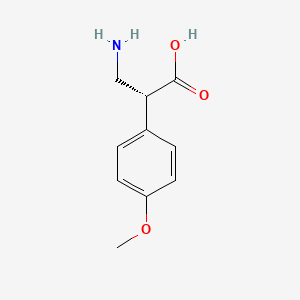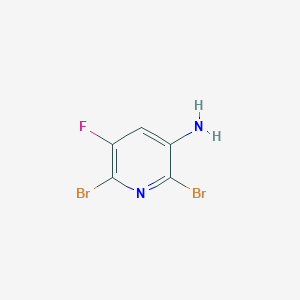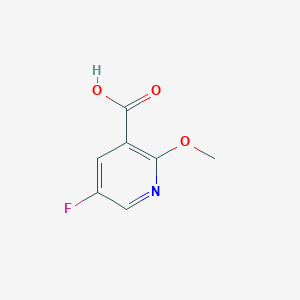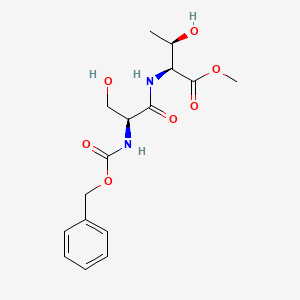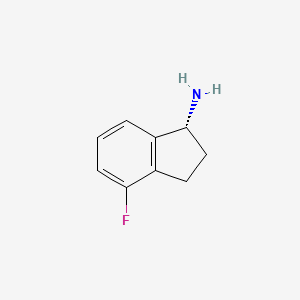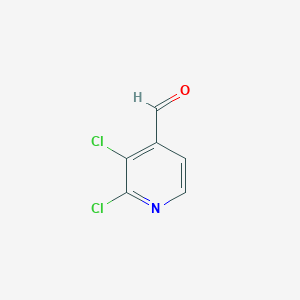![molecular formula C13H14FN3O B1390887 4-(2-Fluor-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin CAS No. 1010882-44-6](/img/structure/B1390887.png)
4-(2-Fluor-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including Suzuki-Miyaura coupling, amination reactions, and others .Chemical Reactions Analysis
Similar compounds are known to undergo a variety of chemical reactions, including protodeboronation and other transformations involving the boronic ester moiety .Wissenschaftliche Forschungsanwendungen
Positronen-Emissions-Tomographie (PET)-Bildgebungsligand
Diese Verbindung wurde als PET-Bildgebungsligand für den metabotropen Glutamatrezeptor 2 (mGluR2) verwendet . mGluR2 ist ein therapeutisches Ziel für die Behandlung verschiedener neuropsychiatrischer Erkrankungen. Die Fähigkeit, die mGluR2-Funktion in vivo abzubilden, ist entscheidend, um seine Rolle in der Krankheitsentstehung zu verstehen. Die Verbindung, die mit Kohlenstoff-11 markiert ist, wirkt als potenter negativer allosterischer Modulator und hat eine überlegene Gehirnhomogenität in der PET-Bildgebung gezeigt, insbesondere in Regionen wie dem Striatum, Thalamus, Hippocampus und Kortex .
Neuropharmakologische Forschung
Die Rolle der Verbindung als negativer allosterischer Modulator von mGluR2 macht sie wertvoll in der neuropharmakologischen Forschung. Sie kann helfen, die Beteiligung von mGluR2 an kognitiven Funktionen und sein Potenzial als pharmakologischer Interventionspunkt für Erkrankungen wie Angstzustände, Depressionen und Schizophrenie zu untersuchen .
Antiproliferative Aktivität gegen Krebszelllinien
Verwandte Verbindungen derselben chemischen Familie haben eine antiproliferative Aktivität gegen verschiedene Krebszelllinien gezeigt . Obwohl dies für diese spezielle Verbindung nicht direkt angegeben ist, deutet ihre strukturelle Ähnlichkeit auf einen potenziellen Nutzen in der Krebsforschung hin, insbesondere bei der Identifizierung neuer therapeutischer Wirkstoffe, die das Wachstum von Krebszellen hemmen können.
Apoptose-Induktion
Strukturell ähnliche Verbindungen zu 4-(2-Fluor-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin wurden in Krebszellen als Apoptose-induzierend befunden . Sie können Caspase 9, ein Initiator-Enzym der apoptotischen Kaskade, aktivieren und die Spaltung der Poly(ADP-Ribose)polymerase 1 (PARP-1) induzieren, was auf eine komplexe Wirkung hinweist, die antiproliferative Effekte mit der Induktion des Zelltods kombiniert.
Fluoreszenzbasierte pH-Messung
Untersuchungen zu den Fluoreszenzeigenschaften verwandter Verbindungen haben ihr Potenzial als potente pH-Indikatoren aufgezeigt . Sie ermöglichen sowohl die fluoreszenzintensitätsbasierte als auch die ratiometrische pH-Messung, die in verschiedenen biochemischen und medizinischen Forschungszusammenhängen angewendet werden könnten, um pH-Veränderungen in Echtzeit zu überwachen.
Wirkmechanismus
Target of Action
The primary target of this compound is the metabotropic glutamate receptor 2 (mGluR2) . mGluR2 is a therapeutic target for the treatment of several neuropsychiatric disorders and conditions .
Mode of Action
This compound acts as a potent negative allosteric modulator (NAM) . It binds to the mGluR2 receptor and changes its conformation, thereby reducing the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain .
Biochemical Pathways
The modulation of mGluR2 by this compound affects the glutamatergic signaling pathway . By acting as a NAM, it reduces the excitatory signal transmission, which can help to restore balance in conditions where glutamate signaling is dysregulated .
Pharmacokinetics
It’s worth noting that the compound has been developed for use inpositron emission tomography (PET) imaging , which suggests it has suitable properties for systemic administration and distribution to the brain .
Result of Action
The action of this compound results in reduced activity of the mGluR2 receptor . This can have various effects at the cellular level, depending on the specific context and the role of mGluR2 in the particular cell type . In PET imaging studies, the compound has been shown to accumulate in mGluR2-rich regions of the brain, resulting in high-contrast images .
Action Environment
The environment can influence the action of this compound in various ways. For instance, the presence of other drugs or substances that also target mGluR2 could potentially influence its efficacy . Additionally, factors such as pH and temperature could potentially affect the stability of the compound . .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-18-8-2-3-9(10(14)6-8)12-13-11(4-5-15-12)16-7-17-13/h2-3,6-7,12,15H,4-5H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBBWLLIWZYCNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3=C(CCN2)NC=N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



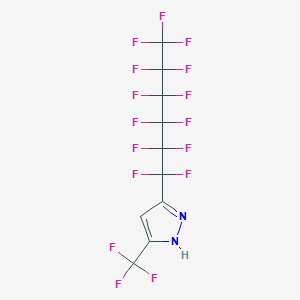

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide](/img/structure/B1390810.png)
![2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1390812.png)

